

Foreword: Charting the Unexplored Territory of a Privileged Scaffold

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Compound of Interest

Compound Name: 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B1417662

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The pyrrolo[2,1-f][1,2,4]triazinone core is a "privileged scaffold" in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective therapeutic agents. [4][5] Its unique fused heterocyclic structure, rich in nitrogen atoms, offers a three-dimensional architecture ideal for engaging with a variety of biological targets, from kinases to viral proteins. [4][6] The subject of this guide, 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (CAS No. 1150617-73-4), represents a specific embodiment of this promising chemical class.

As with any novel chemical entity destined for biological investigation, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is the bedrock upon which all subsequent research is built. Solubility dictates how a compound behaves in biological assays and its potential for oral bioavailability, while stability determines its shelf-life, degradation pathways, and the development of safe, effective formulations.

Publicly available experimental data for this specific 2-methyl isomer is limited. Therefore, this guide adopts the perspective of a Senior Application Scientist to provide a comprehensive framework for the determination of its solubility and stability profiles. We will not just list protocols; we will delve into the causality behind the experimental choices, grounding our methodologies in the established principles of physical and analytical chemistry. This document is designed to be a self-validating system, empowering researchers to generate the robust and reliable data essential for advancing their discovery and development programs.

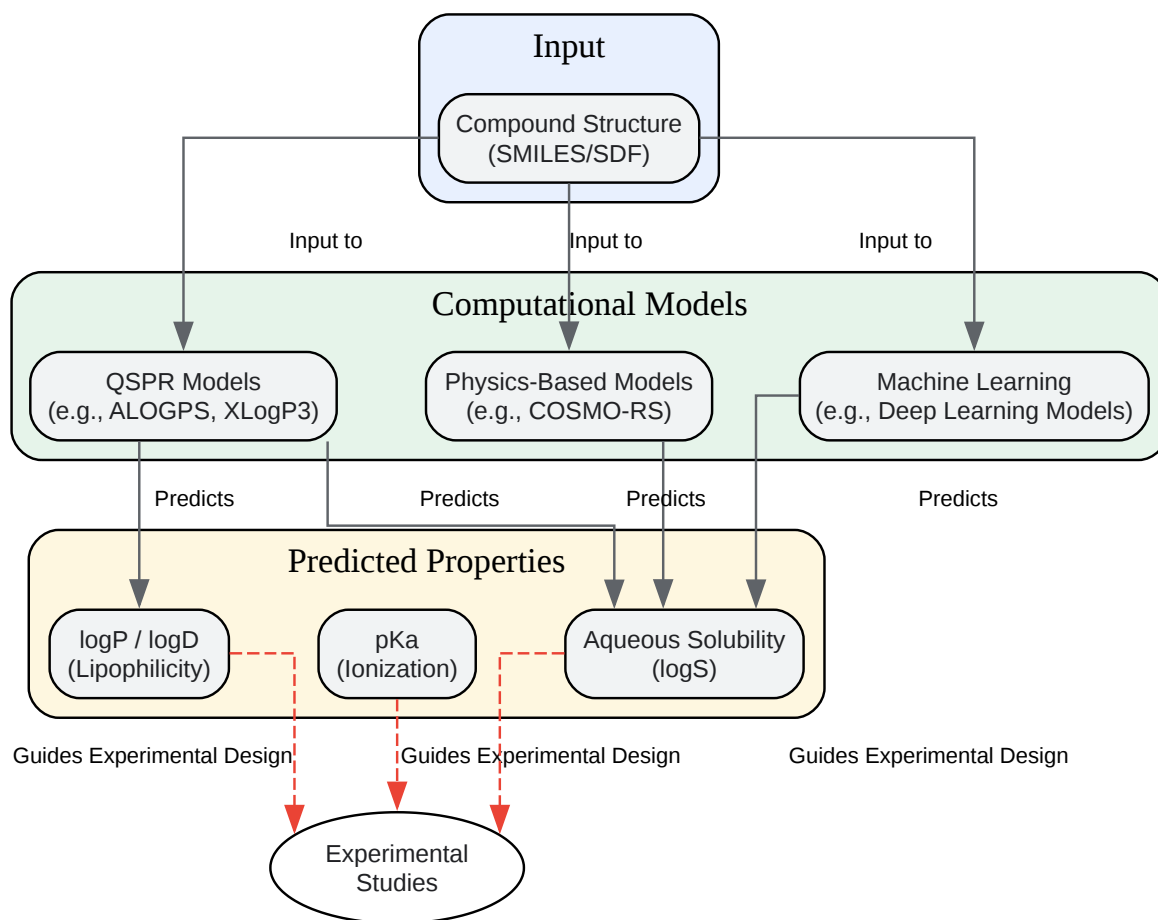
Foundational Physicochemical Profile: What the Structure Tells Us

Before embarking on experimental assessment, an analysis of the 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one structure provides critical insights into its expected behavior.

- **The Pyrrolotriazinone Core:** This fused heterocyclic system contains multiple nitrogen atoms, which can act as hydrogen bond acceptors, and a lactam-like amide proton that can act as a hydrogen bond donor. The presence of these functional groups suggests a potential for moderate aqueous solubility.^[4]
- **Aromaticity and Lipophilicity:** The fused ring system is largely aromatic, contributing to a degree of lipophilicity. The appended methyl group at the 2-position will slightly increase this lipophilicity. The interplay between the polar lactam functionality and the lipophilic core will be a key determinant of its solubility profile.
- **Ionization Potential (pKa):** The molecule possesses a lactam moiety. While amides are generally neutral, the exact pKa would need to be determined experimentally or computationally. The presence of multiple nitrogen atoms could lead to a weakly basic character, meaning the compound's solubility could be pH-dependent.

A logical first step in any characterization is the computational prediction of these properties.

In Silico Prediction Workflow



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Caption: Workflow for in silico prediction of key physicochemical properties.

Computational tools provide a valuable, resource-efficient starting point to estimate properties like logP and aqueous solubility, guiding subsequent experimental design.^{[7][8][9]}

A Dichotomy in Solubility: Kinetic vs. Thermodynamic Assessment

In drug discovery, solubility is not a single value but a concept with two critical facets: kinetic and thermodynamic solubility.^[10] Understanding the distinction is essential for interpreting data correctly at different stages of research.

- **Kinetic Solubility:** This measures the concentration of a compound before it precipitates out of solution when added from a high-concentration DMSO stock. It reflects the conditions of most high-throughput biological screening assays and is crucial for avoiding false negatives due to compound precipitation.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Thermodynamic Solubility:** This is the true equilibrium solubility, where the dissolved solute is in equilibrium with its solid state.[\[13\]](#)[\[14\]](#) This value is vital for later-stage development, including formulation and toxicology studies.[\[13\]](#)

Table 1: Comparison of Solubility Assays

Parameter	Kinetic Solubility	Thermodynamic Solubility
Purpose	Early discovery, HTS triage, SAR guidance	Lead optimization, pre-formulation, PK studies
Starting Material	DMSO stock solution	Solid compound (crystalline or amorphous)
Incubation Time	Short (e.g., 2 hours)	Long (e.g., 24 hours) to reach equilibrium
Throughput	High	Low to Medium
Typical Method	Nephelometry, Direct UV, LC-MS/MS	Shake-Flask with HPLC-UV or LC-MS/MS

Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a common method using a plate reader for UV absorbance quantification.

Objective: To rapidly determine the kinetic solubility of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one in an aqueous buffer.

Materials:

- 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one
- Dimethyl Sulfoxide (DMSO), anhydrous

- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well filter plates (e.g., 0.45 μ m PVDF)
- 96-well UV-transparent collection plates
- Plate reader with UV absorbance capabilities

Methodology:

- Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
- Serial Dilution: In a 96-well polypropylene plate, perform serial dilutions of the stock solution with DMSO to create a standard curve (e.g., from 10 mM down to \sim 0.01 mM).
- Sample Preparation: In the 96-well filter plate, add 196 μ L of PBS (pH 7.4) to each well. Add 4 μ L of the 10 mM DMSO stock solution. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 μ M.
- Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours. This allows for precipitation of the compound if its solubility is below the nominal concentration.
- Filtration: Place the filter plate on top of a UV-transparent collection plate. Centrifuge to pass the supernatant through the filter, removing any precipitated solid.
- Quantification:
 - Transfer an aliquot of the clear filtrate to another UV plate and dilute with buffer as necessary to be within the linear range of the spectrophotometer.
 - Prepare a standard curve in the same buffer and DMSO concentration.
 - Measure the UV absorbance at the compound's λ_{max} .
- Calculation: Determine the concentration of the compound in the filtrate by comparing its absorbance to the standard curve. This concentration is the kinetic solubility.

Protocol: Thermodynamic "Shake-Flask" Solubility Assay

This protocol is considered the gold standard for determining equilibrium solubility.[\[11\]](#)[\[13\]](#)

Objective: To determine the equilibrium solubility of solid 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one.

Materials:

- Solid 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one (crystalline form preferred)
- Buffer of choice (e.g., PBS pH 7.4)
- Glass vials
- Orbital shaker or rotator in a temperature-controlled environment
- Syringe filters (e.g., 0.22 μm)
- HPLC-UV or LC-MS/MS system

Methodology:

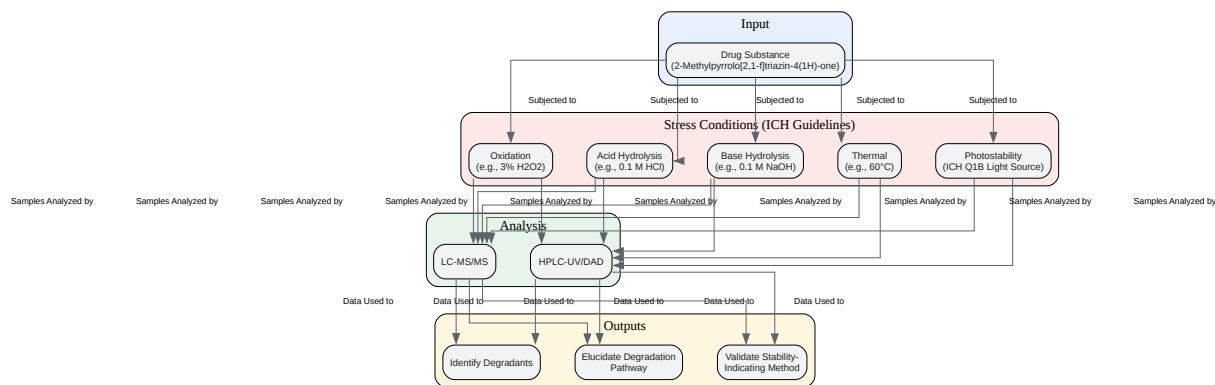
- Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
- Solvent Addition: Add a known volume of the buffer (e.g., 1 mL of PBS pH 7.4) to the vial.
- Equilibration: Seal the vial and place it on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached. [\[13\]](#)
- Phase Separation: After incubation, allow the vials to stand to let the excess solid settle.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.

- Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a known standard curve.
- Verification: Visually inspect the original vial to confirm that excess solid material is still present, validating that a saturated solution was achieved.

Stability Profiling: A Forced Degradation Approach

Stability testing is critical to identify potential degradation pathways and to develop a stability-indicating analytical method.^{[15][16]} Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated storage to provoke degradation.^{[15][17]} The goal is typically to achieve 5-20% degradation of the parent compound.^{[18][19]}

Forced Degradation Workflow



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Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one and develop a stability-indicating HPLC method.

General Procedure:

- Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

- For each condition, run a parallel "control" sample stored at ambient temperature and protected from light.
- After exposure, neutralize acidic and basic samples before analysis.
- Analyze all samples by a suitable HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometer (MS) to detect and characterize degradants.

Table 2: Standard Conditions for Forced Degradation

Stress Condition	Reagent/Condition	Typical Duration & Temperature	Rationale & Causality
Acid Hydrolysis	0.1 M to 1 M HCl	24-48 hours at RT or up to 60°C	The lactam bond in the triazinone ring is a potential site for acid-catalyzed hydrolysis.
Base Hydrolysis	0.1 M to 1 M NaOH	24-48 hours at RT or up to 60°C	The lactam is also susceptible to base-catalyzed hydrolysis, potentially leading to ring-opening.
Oxidation	3% to 30% H ₂ O ₂	24 hours at RT	The electron-rich pyrrole ring and other nitrogen atoms could be susceptible to oxidation, potentially forming N-oxides.
Thermal	60-80°C (in solid state and solution)	Up to 7 days	Assesses the intrinsic thermal stability of the molecule. Degradation may occur if the molecule is thermally labile.
Photostability	ICH Q1B compliant light source (Xenon or fluorescent lamp)	Overall illumination of ≥1.2 million lux hours and ≥200 watt hours/m ² of near UV energy.	The aromatic, conjugated system can absorb UV/Vis light, leading to photochemical degradation. A dark control is essential. [1] [2] [3] [20]

Execution of Stress Conditions:

- Hydrolytic: Add an aliquot of the stock solution to the acid/base solution. If the compound is poorly soluble, a co-solvent like acetonitrile may be used, but its own stability under the conditions must be considered.[15]
- Oxidative: Add an aliquot of the stock solution to the hydrogen peroxide solution. Store at room temperature, protected from light.[17]
- Thermal: Store vials of the solid compound and a solution of the compound in an oven at the target temperature.
- Photostability: Expose the solid compound and a solution in a chemically inert, transparent container to a calibrated light source as specified in ICH Q1B.[1][3] A parallel sample wrapped in aluminum foil serves as the dark control to differentiate between light- and heat-induced degradation.

Conclusion: Building a Foundation for Success

While specific experimental data on the solubility and stability of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one are not yet widely published, the methodologies to robustly determine these critical parameters are well-established. By systematically applying the kinetic and thermodynamic solubility assays detailed here, researchers can generate the data needed to interpret biological results accurately and guide formulation efforts. Similarly, a comprehensive forced degradation study provides invaluable insights into the molecule's intrinsic stability, informs on proper storage and handling, and is a regulatory prerequisite for the development of a stability-indicating analytical method.

The protocols and workflows presented in this guide provide a validated roadmap for the complete physicochemical characterization of 2-Methylpyrrolo[2,1-f]triazin-4(1H)-one, enabling its confident progression through the drug discovery and development pipeline.

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